1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Catalog No.
S729740
CAS No.
332343-84-7
M.F
C18H26O2Si2
M. Wt
330.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisila...

CAS Number

332343-84-7

Product Name

1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane

IUPAC Name

(2-methoxyphenyl)-[(2-methoxyphenyl)-dimethylsilyl]-dimethylsilane

Molecular Formula

C18H26O2Si2

Molecular Weight

330.6 g/mol

InChI

InChI=1S/C18H26O2Si2/c1-19-15-11-7-9-13-17(15)21(3,4)22(5,6)18-14-10-8-12-16(18)20-2/h7-14H,1-6H3

InChI Key

GTVBFJHBCZGREK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1[Si](C)(C)[Si](C)(C)C2=CC=CC=C2OC

Canonical SMILES

COC1=CC=CC=C1[Si](C)(C)[Si](C)(C)C2=CC=CC=C2OC

Potential Applications in Organic Photovoltaics (OPVs):

1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane is being explored as a potential hole-transport material (HTM) in organic photovoltaic (OPV) devices. HTMs play a crucial role in OPVs by facilitating the movement of positively charged carriers (holes) generated upon light absorption in the active layer towards the anode.

Studies have shown that this compound possesses desirable properties for HTM applications, including good thermal stability, high hole mobility, and appropriate energy levels for efficient charge transfer at the donor-acceptor interface within the OPV device.

Potential Applications in Organic Light-Emitting Diodes (OLEDs):

Similar to its potential in OPVs, 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane is also being investigated as a potential host material in organic light-emitting diodes (OLEDs). Host materials play a critical role in OLEDs by providing a matrix for the light-emitting dopant molecules and facilitating the transport of both holes and electrons.

The properties mentioned earlier, such as good thermal stability and high charge carrier mobility, make this compound a promising candidate for host materials in OLEDs.

Research into Other Potential Applications:

While research on the specific applications mentioned above is ongoing, 1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane is also being explored for potential applications in other areas, including:

  • Organic field-effect transistors (OFETs): As a potential semiconducting material for OFETs, which are organic-based transistors used in various electronic devices [].
  • Sensing materials: Due to its potential interactions with specific analytes, this compound could be investigated for its use in developing sensors for various applications [].

1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane is a synthetic organosilicon compound characterized by its unique structure that includes two methoxyphenyl groups and a tetramethyldisilane backbone. Its molecular formula is C18H26O2Si2C_{18}H_{26}O_2Si_2 with a molecular weight of approximately 330.57 g/mol. This compound is notable for its potential applications in organic synthesis and materials science due to the presence of silicon, which imparts unique electronic and optical properties.

  • Some may be flammable or react with water to release flammable gases [].
  • They can irritate skin and eyes upon contact [].
  • Always consult Safety Data Sheets (SDS) for specific handling procedures when working with unknown organosilicon compounds.

The reactivity of 1,2-bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane can be explored through various chemical transformations. It can undergo:

  • Hydrolysis: Reacting with water to form silanol and methoxyphenol derivatives.
  • Cross-coupling reactions: Utilizing transition metal catalysts to form carbon-carbon bonds.
  • Nucleophilic substitutions: Where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research on the biological activity of 1,2-bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane indicates potential pharmacological properties. Preliminary studies suggest that this compound may exhibit:

  • Antioxidant activity: Due to the presence of phenolic groups.
  • Antimicrobial properties: Showing effectiveness against various bacterial strains.
  • Cytotoxic effects: In vitro studies have indicated that it may inhibit the growth of certain cancer cell lines.

These findings warrant further investigation into its mechanisms of action and therapeutic potential .

The synthesis of 1,2-bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane typically involves:

  • Formation of the silane backbone: Starting from tetramethyldisilane through hydrosilylation or Grignard reactions.
  • Introduction of methoxyphenyl groups: Utilizing electrophilic aromatic substitution or coupling reactions involving methoxy-substituted phenyl halides.

These methods allow for the controlled incorporation of functional groups while maintaining the integrity of the silane structure .

This compound has several applications in different fields:

  • Materials Science: Used as a precursor for silicon-containing polymers and coatings due to its silicon backbone.
  • Organic Synthesis: Acts as a versatile reagent in various chemical transformations.
  • Pharmaceuticals: Potential use in drug development due to its biological activity.

The unique properties imparted by the silicon atoms make it valuable for enhancing material performance and functionality .

Interaction studies involving 1,2-bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane focus on its behavior in biological systems and its interactions with other compounds. Key findings include:

  • Binding affinities: Assessments of how well this compound interacts with biological targets such as enzymes or receptors.
  • Synergistic effects: Investigating how it may enhance or inhibit the effects of other drugs or compounds in combination therapies.

Such studies are crucial for understanding its potential therapeutic applications and safety profiles .

Several compounds share structural similarities with 1,2-bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
1,3-Bis(4-methoxyphenyl)-1,1,3-trimethylsiloxysilaneContains trimethylsiloxysilaneDifferent siloxane structure affecting reactivity
Bis(4-methoxyphenyl)-dimethylsilaneDimethylsilane backboneLacks additional methoxy group on one side
1,3-Bis(3-methoxyphenyl)-dimethylsilaneDimethylsilane with different methoxy positionVariability in substitution patterns

The uniqueness of 1,2-bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane lies in its specific arrangement of functional groups which influences its chemical behavior and biological activity compared to these similar compounds .

Wikipedia

1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Dates

Modify: 2023-08-15

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